molecular formula C11H10N2O2 B13676955 3-Amino-8-methylquinoline-2-carboxylic acid

3-Amino-8-methylquinoline-2-carboxylic acid

Cat. No.: B13676955
M. Wt: 202.21 g/mol
InChI Key: JYQWAQAFSZPTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-8-methylquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 3-position, a methyl group at the 8-position, and a carboxylic acid group at the 2-position, making it a unique and versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-8-methylquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds under reflux conditions to form the quinoline ring system.

Industrial Production Methods: For industrial production, the Doebner-Miller reaction is often employed. This method involves the condensation of aniline with acrolein in the presence of a strong acid, such as hydrochloric acid, to form the quinoline derivative. The reaction is carried out in a flow reactor to ensure efficient mixing and heat transfer, resulting in high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-8-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitroquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

3-Amino-8-methylquinoline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-8-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions enable the compound to inhibit enzymes or disrupt cellular processes, leading to its biological effects.

Comparison with Similar Compounds

    Quinoline: The parent compound, lacking the amino and methyl groups.

    8-Methylquinoline: Similar structure but without the amino and carboxylic acid groups.

    3-Aminoquinoline: Lacks the methyl and carboxylic acid groups.

Uniqueness: 3-Amino-8-methylquinoline-2-carboxylic acid is unique due to the presence of all three functional groups (amino, methyl, and carboxylic acid), which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-amino-8-methylquinoline-2-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c1-6-3-2-4-7-5-8(12)10(11(14)15)13-9(6)7/h2-5H,12H2,1H3,(H,14,15)

InChI Key

JYQWAQAFSZPTOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.